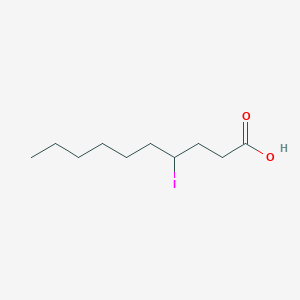
Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate: is an anionic surfactant widely used in various industrial and scientific applications. It is known for its excellent emulsifying, wetting, and dispersing properties, making it a valuable component in formulations requiring these characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate typically involves the reaction of 2-ethylhexanol with epichlorohydrin to form 2,3-bis((2-ethylhexyl)oxy)propanol. This intermediate is then sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate is used as a surfactant in various reactions and processes, including emulsion polymerization and the synthesis of nanoparticles .
Biology: In biological research, it is employed as a detergent for cell lysis and protein extraction, facilitating the study of cellular components and biochemical pathways .
Medicine: In medicine, this compound is used in formulations for drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs .
Industry: Industrially, it is utilized in the production of personal care products, such as shampoos and body washes, due to its excellent foaming and cleansing properties .
Mecanismo De Acción
The mechanism of action of Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate involves its ability to reduce surface tension, thereby enhancing the mixing and interaction of different phases in a solution. This property is crucial in its role as an emulsifier and dispersant. At the molecular level, it interacts with hydrophobic and hydrophilic regions of molecules, facilitating their solubilization and stabilization in aqueous environments .
Comparación Con Compuestos Similares
- Sodium 2-ethylhexyl sulfate
- Bis(2-ethylhexyl) phosphate
- Sodium dodecyl sulfate
Comparison: Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate is unique due to its branched structure, which imparts superior emulsifying and dispersing properties compared to linear surfactants like Sodium dodecyl sulfate. Additionally, its ability to form stable emulsions at lower concentrations makes it more efficient in various applications .
Propiedades
Número CAS |
83721-45-3 |
|---|---|
Fórmula molecular |
C19H39NaO6S |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
sodium;2,3-bis(2-ethylhexoxy)propyl sulfate |
InChI |
InChI=1S/C19H40O6S.Na/c1-5-9-11-17(7-3)13-23-15-19(16-25-26(20,21)22)24-14-18(8-4)12-10-6-2;/h17-19H,5-16H2,1-4H3,(H,20,21,22);/q;+1/p-1 |
Clave InChI |
SCDAIXAIPIPQAM-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CC)COCC(COS(=O)(=O)[O-])OCC(CC)CCCC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)](/img/structure/B14426258.png)

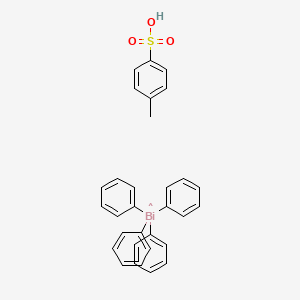

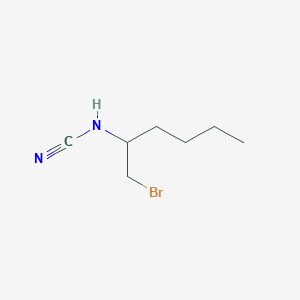
![[(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14426298.png)
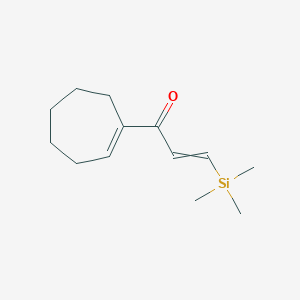
![4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile](/img/structure/B14426307.png)
![3-(Piperidin-1-yl)-2-[(piperidin-1-yl)methyl]-1-(pyridin-3-yl)propan-1-one](/img/structure/B14426325.png)
![N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine)](/img/structure/B14426332.png)
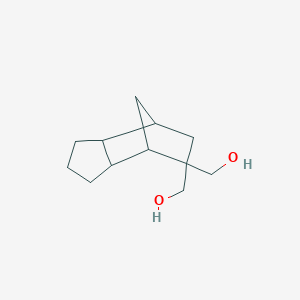
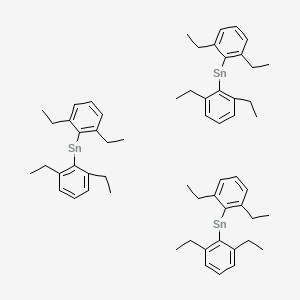
![Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14426369.png)
